5,10,15,20-Tetrakis(4-butoxyphenyl)-Porphine

Descripción general

Descripción

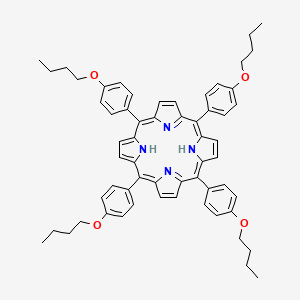

5,10,15,20-Tetrakis(4-butoxyphenyl)porphine is a synthetic porphyrin derivative characterized by its unique structure, which includes four butoxyphenyl groups attached to the porphyrin core. Porphyrins are heterocyclic macrocycles, and their derivatives are known for their diverse applications in fields such as chemistry, biology, medicine, and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5,10,15,20-Tetrakis(4-butoxyphenyl)porphine typically involves the reaction of butoxyphenyl-substituted pyrrole with an aldehyde under acidic conditions. The reaction proceeds through a series of steps, including condensation, oxidation, and cyclization, to form the porphyrin core.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to optimize the formation of the porphyrin core and the attachment of the butoxyphenyl groups.

Análisis De Reacciones Químicas

Types of Reactions: 5,10,15,20-Tetrakis(4-butoxyphenyl)porphine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include ferric chloride (FeCl3) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) are used.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under mild conditions.

Major Products Formed:

Oxidation: Formation of metalloporphyrins when oxidized with metal ions.

Reduction: Reduced porphyrin derivatives with altered electronic properties.

Substitution: Substituted porphyrins with different functional groups attached to the porphyrin core.

Aplicaciones Científicas De Investigación

Chemistry: In chemistry, 5,10,15,20-Tetrakis(4-butoxyphenyl)porphine is used as a photosensitizer in photodynamic therapy and as a catalyst in organic synthesis reactions.

Biology: In biological research, this compound is employed to study electron transfer processes and as a probe for detecting metal ions in biological systems.

Medicine: In medicine, it is explored for its potential use in photodynamic therapy for cancer treatment, where it can generate reactive oxygen species to kill cancer cells.

Industry: In industry, it is used in the development of sensors, organic light-emitting diodes (OLEDs), and other electronic devices due to its unique electronic properties.

Mecanismo De Acción

The mechanism by which 5,10,15,20-Tetrakis(4-butoxyphenyl)porphine exerts its effects involves its interaction with molecular targets and pathways. The compound can bind to metal ions, forming metalloporphyrins, which are involved in various biological processes such as oxygen transport and electron transfer. The butoxyphenyl groups enhance the solubility and stability of the porphyrin core, making it suitable for various applications.

Comparación Con Compuestos Similares

5,10,15,20-Tetrakis(4-methoxycarbonylphenyl)porphine: Similar structure but with methoxycarbonylphenyl groups instead of butoxyphenyl groups.

5,10,15,20-Tetrakis(4-tert-butylphenyl)porphine: Similar structure but with tert-butylphenyl groups instead of butoxyphenyl groups.

Uniqueness: 5,10,15,20-Tetrakis(4-butoxyphenyl)porphine is unique due to its enhanced solubility and stability provided by the butoxyphenyl groups, which make it more suitable for industrial and biological applications compared to other similar porphyrin derivatives.

This comprehensive overview highlights the significance of 5,10,15,20-Tetrakis(4-butoxyphenyl)porphine in various scientific and industrial fields. Its unique properties and diverse applications make it a valuable compound for research and development.

Is there anything specific you would like to know more about?

Actividad Biológica

5,10,15,20-Tetrakis(4-butoxyphenyl)-porphine (TBPP) is a synthetic porphyrin derivative that has garnered attention for its biological activity, particularly in the fields of photodynamic therapy (PDT) and antimicrobial applications. This article reviews the synthesis, biological interactions, and potential therapeutic applications of TBPP, supported by recent research findings.

Synthesis and Characterization

The synthesis of TBPP typically involves the condensation of pyrrole with appropriate aldehydes in a suitable solvent. The reaction conditions can significantly influence the yield and purity of the final product. For instance, the use of dimethylformamide (DMF) as a solvent has been shown to yield satisfactory amounts of porphyrins under optimized conditions .

Table 1: Synthesis Yields of Porphyrins

| Porphyrin Type | Solvent | Yield (%) |

|---|---|---|

| 5,10,15,20-Tetrakis(4-butoxyphenyl)porphine | DMF | TBD |

| 5,10,15,20-Tetraphenylporphyrin | Methanol | 17 |

| 5,10,15,20-Tetrakis(4-methoxyphenyl)porphyrin | 1-Butanol | 24 |

Photodynamic Therapy (PDT)

TBPP has been investigated for its potential in PDT due to its ability to generate reactive oxygen species (ROS) upon light activation. These ROS can induce oxidative stress in target cells, leading to cell death. Studies have demonstrated that TBPP can effectively target various microbial strains when activated by light:

- Antimicrobial Efficacy : TBPP exhibited significant bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values were notably lower when TBPP was used in conjunction with light activation compared to dark conditions .

- Mechanism of Action : The mechanism involves the generation of singlet oxygen (), which damages cellular components such as membranes and nucleic acids. This photodynamic action has been confirmed through various assays that measure ROS production during light exposure .

Anticancer Properties

Recent studies have also explored the anticancer potential of TBPP. Its ability to intercalate with DNA suggests a dual mechanism where it not only induces oxidative damage but also interferes with cellular replication processes:

- DNA Interaction : Research indicates that TBPP can interact with DNA through intercalation, leading to structural changes that may inhibit replication and transcription processes .

Case Studies

- Study on Antimicrobial Activity : A study evaluated TBPP's efficacy against multi-drug resistant bacterial strains. When subjected to blue light irradiation, TBPP showed a significant reduction in bacterial viability compared to untreated controls. The results highlighted its potential as an alternative treatment for antibiotic-resistant infections .

- In Vivo Biodistribution : Another investigation focused on the biodistribution of TBPP in animal models. It was found that TBPP accumulates predominantly in the liver and spleen while exhibiting minimal accumulation in muscle and brain tissues. This distribution pattern suggests a favorable profile for targeted therapies .

Propiedades

IUPAC Name |

5,10,15,20-tetrakis(4-butoxyphenyl)-21,23-dihydroporphyrin | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C60H62N4O4/c1-5-9-37-65-45-21-13-41(14-22-45)57-49-29-31-51(61-49)58(42-15-23-46(24-16-42)66-38-10-6-2)53-33-35-55(63-53)60(44-19-27-48(28-20-44)68-40-12-8-4)56-36-34-54(64-56)59(52-32-30-50(57)62-52)43-17-25-47(26-18-43)67-39-11-7-3/h13-36,61,64H,5-12,37-40H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALIFKTXKRLSRSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)OCCCC)C8=CC=C(C=C8)OCCCC)C=C4)C9=CC=C(C=C9)OCCCC)N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C60H62N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

903.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.